1-Amino-1-(4-chlorophenyl)acetone

Catalog No.
S12176534
CAS No.
M.F
C9H10ClNO
M. Wt
183.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-1-(4-chlorophenyl)acetone

Product Name

1-Amino-1-(4-chlorophenyl)acetone

IUPAC Name

1-amino-1-(4-chlorophenyl)propan-2-one

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

InChI

InChI=1S/C9H10ClNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-5,9H,11H2,1H3

InChI Key

FKLQAOHYXZIALU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)Cl)N

1-Amino-1-(4-chlorophenyl)acetone is an organic compound characterized by the presence of an amino group, a chlorophenyl moiety, and an acetone functional group. Its molecular formula is C9H10ClNOC_9H_{10}ClNO, and it has a molecular weight of approximately 183.63 g/mol. The structure of this compound allows for various

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives, commonly using reagents such as potassium permanganate or chromium trioxide.
  • Reduction: This compound can be reduced to yield secondary amines, utilizing reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The chlorophenyl group is capable of undergoing nucleophilic substitution reactions, which can lead to various substituted phenyl derivatives.

Major Products Formed

  • Oxidation yields nitroso or nitro derivatives.
  • Reduction results in secondary amines.
  • Substitution reactions produce various phenyl derivatives.

Research indicates that 1-amino-1-(4-chlorophenyl)acetone exhibits potential biological activities, particularly in antimicrobial and antiviral domains. Its mechanism of action may involve interactions with specific molecular targets, where the amino group forms hydrogen bonds with biological molecules, while the chlorophenyl group contributes to hydrophobic interactions. These interactions can influence various biochemical pathways, making this compound a candidate for further pharmacological exploration.

The synthesis of 1-amino-1-(4-chlorophenyl)acetone can be achieved through several methods:

  • Condensation Reaction: A common synthetic route involves the reaction of 4-chlorobenzaldehyde with nitromethane to form 4-chlorophenyl-2-nitropropene, followed by reduction using lithium aluminum hydride or hydrogen in the presence of a catalyst.
  • Industrial Production: Large-scale synthesis typically employs optimized reaction conditions to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

1-Amino-1-(4-chlorophenyl)acetone has diverse applications across various fields:

  • Chemistry: It serves as an intermediate in the synthesis of multiple organic compounds.
  • Biology: The compound is studied for its potential antimicrobial and antiviral properties.
  • Medicine: Ongoing research aims to explore its potential as a precursor for pharmaceutical compounds.
  • Industry: It is utilized in producing specialty chemicals and as a building block for more complex molecules.

Studies focusing on the interactions of 1-amino-1-(4-chlorophenyl)acetone with biological macromolecules have revealed insights into its mechanisms of action. The amino group facilitates hydrogen bonding with target proteins, while the chlorophenyl group enhances lipophilicity, improving membrane penetration. These interactions are critical for understanding its therapeutic potential and influence on biochemical pathways.

Several compounds share structural similarities with 1-amino-1-(4-chlorophenyl)acetone. Here are some notable examples:

Compound NameKey Features
1-Amino-1-(4-nitrophenyl)acetoneContains a nitro group instead of a chloro group; exhibits different reactivity.
1-Amino-1-(4-methylphenyl)acetoneSubstituted with a methyl group; alters biological activity and chemical properties.
1-Amino-1-(4-fluorophenyl)acetoneFeatures a fluoro substituent; offers distinct solubility and reactivity profiles.

Uniqueness

The uniqueness of 1-amino-1-(4-chlorophenyl)acetone lies in its specific structural configuration, particularly the presence of the chloro group. This substitution imparts distinct chemical reactivity and biological activity compared to its analogs, influencing solubility, stability, and interaction with biological targets. The compound's unique combination of functional groups makes it an important subject for further research in medicinal chemistry and organic synthesis.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

183.0450916 g/mol

Monoisotopic Mass

183.0450916 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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